N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

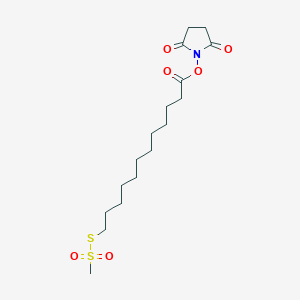

(2,5-dioxopyrrolidin-1-yl) 12-methylsulfonylsulfanyldodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO6S2/c1-26(22,23)25-14-10-8-6-4-2-3-5-7-9-11-17(21)24-18-15(19)12-13-16(18)20/h2-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLAJWFTRJGENW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402871 |

Source

|

| Record name | N-Succinimidyloxycarbonylundecyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-54-7 |

Source

|

| Record name | N-Succinimidyloxycarbonylundecyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Introduction: Bridging Molecules with Precision

In the intricate landscape of drug development, proteomics, and biomaterials, the ability to covalently link different molecular entities with precision is paramount. N-Succinimidyloxycarbonylundecyl Methanethiosulfonate is a sophisticated heterobifunctional crosslinking agent designed for this very purpose. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and field-proven applications for researchers, scientists, and drug development professionals. By elucidating the causality behind experimental choices, this document serves as a practical resource for harnessing the full potential of this versatile linker.

This compound belongs to a class of reagents that possess two different reactive groups, allowing for controlled, sequential conjugation and minimizing the formation of undesirable homopolymers[1]. Its structure features an N-hydroxysuccinimide (NHS) ester, which is highly reactive toward primary amines, and a methanethiosulfonate (MTS) group, which specifically targets sulfhydryl (thiol) groups. The long undecyl (C11) aliphatic chain provides a significant spacer arm, which can be critical for overcoming steric hindrance between large biomolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 887407-54-7 |

| Molecular Formula | C₁₇H₂₉NO₆S₂ |

| Molecular Weight | 407.55 g/mol |

| Spacer Arm Length | ~15.7 Å (estimated) |

| Reactivity 1 | N-Hydroxysuccinimide (NHS) ester (targets primary amines, e.g., lysine, N-terminus) |

| Reactivity 2 | Methanethiosulfonate (MTS) (targets sulfhydryls, e.g., cysteine) |

| Solubility | Soluble in organic solvents (DMSO, DMF); limited aqueous solubility |

Core Principles and Mechanism of Action

The utility of this compound lies in its two distinct reactive moieties, which can be addressed in a stepwise fashion. This two-step process is the cornerstone of its ability to generate well-defined bioconjugates[1].

The Amine-Reactive N-Hydroxysuccinimide (NHS) Ester

The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) via nucleophilic acyl substitution to form a stable amide bond[2]. This reaction is highly pH-dependent. At acidic pH, primary amines are protonated (-NH₃⁺) and non-nucleophilic. As the pH increases into the slightly alkaline range, the amine is deprotonated (-NH₂), becoming a potent nucleophile.

However, a competing reaction is the hydrolysis of the NHS ester by water, which also increases with pH[3][4]. This hydrolysis renders the linker inactive. Therefore, a careful balance must be struck. The optimal pH for NHS ester reactions is typically between 7.2 and 8.5[5][6].

Table 2: Half-life of NHS Esters at Various pH Values (25°C)

| pH | Approximate Half-life |

| 7.0 | 4-5 hours |

| 8.0 | ~30 minutes |

| 8.6 | ~10 minutes |

| 9.0 | <10 minutes |

(Data generalized from multiple sources for typical NHS esters[3][6])

The Sulfhydryl-Reactive Methanethiosulfonate (MTS) Group

The MTS group is highly specific for sulfhydryl groups, such as those found in cysteine residues. It reacts to form a stable disulfide bond, releasing methanesulfinic acid as a byproduct[7]. This reaction is rapid and can proceed under mild conditions, typically in the pH range of 6.5 to 7.5. The high reactivity and specificity of MTS reagents make them superior to many traditional thiol-reactive groups like maleimides, which can exhibit off-target reactivity with amines at higher pH[7].

It is important to note that for this reaction to occur, the sulfhydryl group must be in its reduced, free thiol form (-SH). Disulfide bonds within a protein must first be reduced to expose the reactive thiols.

Experimental Protocols and Field-Proven Insights

The key to successfully using this compound is to perform the conjugation in a sequential, two-step manner. This prevents the formation of unintended polymers and ensures the creation of a defined conjugate. The choice of which end to react first depends on the nature of the molecules to be conjugated. Typically, the less stable NHS ester is reacted first.

Protocol 1: Two-Step Protein-Protein/Peptide Conjugation

This protocol describes the conjugation of a protein with abundant lysine residues (Protein 1) to a protein or peptide containing a free cysteine (Protein 2).

Step 1: Activation of Protein 1 with the NHS Ester

-

Rationale: The first step is to react the NHS ester end of the linker with the primary amines on Protein 1. An excess of the linker is used to ensure efficient modification of the protein.

-

Buffer Preparation: Prepare a non-amine-containing buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0. Amine-containing buffers like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.

-

Protein Preparation: Dissolve Protein 1 in the conjugation buffer to a concentration of 1-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to a concentration of ~10 mM. NHS esters are moisture-sensitive and should be stored desiccated.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal molar excess depends on the protein concentration and the number of available amines and should be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Purification: Remove the excess, unreacted linker immediately by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a buffer suitable for the next step (e.g., PBS at pH 7.2). This step is critical to prevent the unreacted linker from reacting with Protein 2.

Step 2: Conjugation of MTS-activated Protein 1 to Protein 2

-

Rationale: The purified, MTS-activated Protein 1 is now reacted with the free thiol on Protein 2 to form a stable disulfide bond.

-

Protein 2 Preparation: Ensure Protein 2 is in a buffer at pH 6.5-7.5 and contains a free, reduced thiol. If necessary, reduce any existing disulfide bonds using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.

-

Reaction: Mix the MTS-activated Protein 1 with Protein 2. The molar ratio of the two proteins will determine the final conjugate composition and should be optimized for the specific application.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining MTS groups.

-

Final Purification: Purify the final conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)[8][9].

Protocol 2: Surface Functionalization of Gold

The MTS group has a strong affinity for gold surfaces, allowing for the formation of a stable self-assembled monolayer (SAM). The NHS ester is then available to immobilize a protein of interest.

-

Surface Preparation: Clean the gold surface thoroughly (e.g., with piranha solution, caution: highly corrosive, or UV/ozone treatment).

-

Linker Solution: Prepare a 1-5 mM solution of this compound in a suitable solvent like ethanol or isopropanol.

-

SAM Formation: Immerse the clean gold surface in the linker solution and incubate for 12-24 hours at room temperature to allow for the formation of a dense monolayer. The MTS group will bind to the gold surface.

-

Rinsing: Thoroughly rinse the surface with the solvent to remove any non-specifically bound linker, followed by a rinse with a non-amine-containing buffer (e.g., PBS, pH 7.4).

-

Protein Immobilization: Immediately immerse the functionalized surface in a solution of the target protein (0.1-1 mg/mL in PBS, pH 7.4). Incubate for 1-2 hours at room temperature.

-

Blocking: To prevent non-specific binding in subsequent assays, block any remaining reactive NHS esters and unoccupied surface sites by incubating with a solution of 1 M ethanolamine or 100 mM glycine at pH 8.0 for 30 minutes.

-

Final Wash: Rinse the surface with buffer to remove any unbound protein and blocking agent. The surface is now ready for use in applications such as biosensors.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several areas:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody. In a common strategy, the antibody's lysine residues are reacted with the NHS ester, and a thiol-containing drug is then conjugated to the MTS end. As this forms a stable, non-cleavable linkage, the drug is released only after the entire ADC is internalized and the antibody is degraded in the lysosome[10][11].

-

Protein Immobilization for Biosensors: As described in Protocol 2, this linker is ideal for creating oriented and stable immobilization of proteins on gold surfaces for applications like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM)[10][12].

-

Probing Protein-Protein Interactions: By conjugating one protein to another, this linker can be used to stabilize protein complexes for structural studies or to create bifunctional fusion proteins for therapeutic or diagnostic purposes.

-

PEGylation: While the undecyl chain provides a spacer, this linker's chemistry is compatible with the attachment of larger polyethylene glycol (PEG) chains that have been modified with either an amine or a thiol, allowing for the PEGylation of proteins to improve their pharmacokinetic properties.

Characterization of Conjugates

After conjugation, it is crucial to characterize the final product to confirm successful linking and determine the degree of modification.

-

SDS-PAGE: A simple way to visualize the increase in molecular weight upon conjugation.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can provide the exact mass of the conjugate, allowing for the determination of the number of molecules attached per protein (e.g., the drug-to-antibody ratio in ADCs)[13][14].

-

Chromatography: Methods like HIC can often separate species with different numbers of conjugated molecules, providing information on the homogeneity of the product[8][9].

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and controlled covalent linkage of biomolecules. Its dual reactivity, combined with a long spacer arm, provides researchers with a robust tool for constructing well-defined antibody-drug conjugates, functionalizing surfaces for biosensing, and studying complex protein interactions. By understanding the underlying chemical principles and carefully controlling reaction conditions, particularly pH, scientists can effectively leverage this reagent to advance their research and development goals. This guide provides the foundational knowledge and practical protocols to serve as a self-validating system for achieving successful and reproducible bioconjugation outcomes.

References

-

Chen, Y., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry. [Link]

-

FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. [Link]

-

Gao, S., et al. (2012). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. PubMed. [Link]

-

Interchim. (n.d.). MTS reagents. [Link]

-

Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

-

Kamei, T., et al. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. Pharmaceuticals. [Link]

-

Källström, E., et al. (2018). False discovery rate estimation and heterobifunctional cross-linkers. PMC. [Link]

-

Mädler, S., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry. [Link]

-

Pan, J., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. SciSpace. [Link]

-

Abad, J. M., et al. (2020). Immobilization of Proteins on Gold Surfaces. Methods in Molecular Biology. [Link]

-

O'Donoghue, J., et al. (2020). Evaluation of hydrophobic-interaction chromatography resins for purification of antibody-drug conjugates using a mimetic model with adjustable hydrophobicity. Journal of Chromatography B. [Link]

-

Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology. [Link]

-

Raines, R. T., et al. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem. [Link]

-

Base Pair Biotechnologies. (n.d.). Best Practices: Gold Nanoparticle Immobilization. [Link]

-

Dempsey, D. R., et al. (2021). N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein. Current Protocols. [Link]

-

Miron, T., & Wilchek, M. (1982). A simplified method for the preparation of succinimidyl-activated-agarose. Applied Biochemistry and Biotechnology. [Link]

-

Li, J., et al. (2002). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy. [Link]

-

Beitz, E., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences. [Link]

-

Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. [Link]

-

ResearchGate. (2000). Oriented Immobilization of Antibodies onto the Gold Surfaces via Their Native Thiol Groups. [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of Organic Chemistry. [Link]

-

Dempsey, D. R., et al. (2021). N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein. PubMed. [Link]

-

Cold Spring Harbor Protocols. (2020). Labeling Antibodies With N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin. [Link]

-

PLOS One. (2022). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. [Link]

-

Mädler, S., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]

-

Needham, S. R., et al. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. Bioconjugate Chemistry. [Link]

-

Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Journal of Organic Chemistry. [Link]

-

ResearchGate. (2016). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. [Link]

-

Dempsey, D. R., et al. (2021). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. [Link]

- Google Patents. (2013).

-

Connolly, D. T., et al. (1989). Synthesis and characterization of N-hydroxysuccinimide ester chemical affinity derivatives of asialoorosomucoid that covalently cross-link to galactosyl receptors on isolated rat hepatocytes. Biochemistry. [Link]

-

PrepChem. (n.d.). Synthesis of methyl 11-oxoundecanoate. [Link]

-

Kozikowski, B. A., et al. (2004). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. False discovery rate estimation and heterobifunctional cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. ttuhsc.edu [ttuhsc.edu]

- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 12. nano.imra.com [nano.imra.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

An In-Depth Technical Guide to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (SMUMTS): Properties, Mechanisms, and Applications in Bioconjugation

Foreword: The Architectonics of Molecular Bridges

In the intricate landscape of bioconjugation, the choice of a crosslinking agent is paramount. It is the silent architect that dictates the stability, functionality, and ultimate success of the resulting conjugate. This guide provides a comprehensive exploration of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (SMUMTS), a heterobifunctional crosslinker designed for the precise and covalent linkage of amine- and sulfhydryl-containing biomolecules. As researchers and drug development professionals, a deep understanding of the core principles governing the action of SMUMTS is not merely academic; it is the bedrock upon which robust and reproducible bioconjugation strategies are built. We will delve into the nuanced interplay of its reactive moieties, the kinetics that govern its conjugation reactions, and the practical considerations for its successful application in the laboratory.

Core Characteristics of this compound

This compound, hereafter referred to as SMUMTS, is a molecule engineered with two distinct reactive groups at either end of a long aliphatic spacer arm. This heterobifunctional nature allows for sequential and controlled conjugation, minimizing the formation of undesirable homodimers.

Table 1: Physicochemical Properties of SMUMTS

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | MTS-12-NHS; 2,5-dioxopyrrolidin-1-yl 12-((methylsulfonothioyl)oxy)dodecanoate | [1] |

| CAS Number | 887407-54-7 | [2] |

| Molecular Formula | C₁₇H₂₉NO₆S₂ | [2] |

| Molecular Weight | 407.55 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [3] |

| Storage | Store desiccated at 4°C for short-term and -20°C for long-term | [4] |

The extended undecyl (C11) spacer arm provides significant spatial separation between the conjugated molecules, which can be critical for preserving their native conformations and biological activities.

The Dual Reactivity of SMUMTS: A Mechanistic Deep Dive

The utility of SMUMTS lies in the distinct reactivity of its two terminal groups: the N-hydroxysuccinimide (NHS) ester and the methanethiosulfonate (MTS) group.

Amine-Reactive N-Hydroxysuccinimide (NHS) Ester

The NHS ester is a well-established amine-reactive functional group.[5] It reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.

Mechanism of Aminolysis:

The reaction proceeds via nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct.

Figure 1: Reaction of the NHS ester of SMUMTS with a primary amine.

Kinetics and pH Dependence:

The rate of the aminolysis reaction is highly pH-dependent. The nucleophilic form of the primary amine (R-NH₂) is required for the reaction, while at acidic pH, the amine is protonated (R-NH₃⁺) and non-reactive. Therefore, the reaction is typically carried out at a pH between 7 and 9.

However, a competing hydrolysis reaction, where water acts as the nucleophile, also occurs and its rate increases with pH. This hydrolysis renders the NHS ester inactive. The half-life of NHS esters can range from hours at pH 7 to mere minutes at pH 8.6.[6] This necessitates a careful balance of pH to favor aminolysis over hydrolysis.

Sulfhydryl-Reactive Methanethiosulfonate (MTS) Group

The MTS group is a highly specific reagent for the modification of free sulfhydryl (thiol) groups, such as those found in cysteine residues. The reaction is a thiol-disulfide exchange, resulting in the formation of a stable disulfide bond.

Mechanism of Thiol-Disulfide Exchange:

The thiolate anion (Protein-S⁻) acts as a nucleophile, attacking the sulfur atom of the MTS group. This leads to the formation of a disulfide bond between the protein and the SMUMTS linker, with the release of methanesulfinic acid.

Figure 2: Reaction of the MTS group of SMUMTS with a sulfhydryl group.

Reversibility:

A key feature of the disulfide bond formed is its reversibility. The bond can be cleaved by the addition of reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol. This property is particularly valuable in applications where the release of a conjugated molecule is desired under specific reducing conditions, such as within the intracellular environment.

Experimental Protocols: A Step-by-Step Guide to SMUMTS Conjugation

The heterobifunctional nature of SMUMTS allows for a two-step conjugation strategy, which is generally preferred to minimize unwanted side reactions.

Workflow for Two-Step Sequential Conjugation:

Figure 3: A typical two-step conjugation workflow using SMUMTS.

Step 1: Reaction with the Amine-Containing Molecule

-

Preparation of SMUMTS Stock Solution: Immediately before use, dissolve SMUMTS in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Due to the susceptibility of the NHS ester to hydrolysis, do not prepare stock solutions for long-term storage.

-

Buffer Preparation: Prepare a non-amine-containing buffer at pH 7.0-8.0. Phosphate-buffered saline (PBS) or HEPES buffer are common choices. Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.

-

Reaction: Add the SMUMTS stock solution to the amine-containing protein solution. A molar excess of SMUMTS (typically 10- to 50-fold) is generally used to drive the reaction. The optimal molar ratio should be determined empirically for each specific application.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. Longer incubation times at lower temperatures can help to minimize hydrolysis of the NHS ester.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

-

Purification: Remove excess, unreacted SMUMTS and the NHS byproduct. This is a critical step to prevent unwanted crosslinking in the subsequent step. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.

Step 2: Reaction with the Sulfhydryl-Containing Molecule

-

Buffer Preparation: The purified, SMUMTS-activated molecule is then reacted with the sulfhydryl-containing molecule in a buffer at pH 6.5-7.5.

-

Reaction: Combine the SMUMTS-activated molecule with the sulfhydryl-containing molecule.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

-

Purification of the Final Conjugate: The final conjugate can be purified from unreacted molecules and byproducts using standard protein purification techniques such as size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography.

Characterization of SMUMTS Conjugates

Thorough characterization of the final conjugate is essential to ensure its quality and functionality.

Table 2: Common Techniques for Characterizing SMUMTS Conjugates

| Characterization Method | Purpose | Reference |

| SDS-PAGE | To visualize the formation of the higher molecular weight conjugate and assess purity. | [2] |

| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | To confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR) in the case of ADCs. | [1] |

| UV-Vis Spectroscopy | To quantify protein concentration and, in some cases, the degree of labeling if one of the molecules has a distinct chromophore. | |

| Size-Exclusion Chromatography (SEC) | To assess the aggregation state of the conjugate and for purification. | [7] |

| Functional Assays | To confirm that the biological activity of the conjugated molecules is retained. |

Applications in Research and Drug Development

The unique properties of SMUMTS make it a valuable tool in a variety of applications, particularly in the development of targeted therapeutics.

-

Antibody-Drug Conjugates (ADCs): SMUMTS can be used to link a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The long spacer arm can help to ensure that the drug does not interfere with the antibody's binding to its target antigen. The disulfide bond formed by the MTS group can be cleaved within the reducing environment of the tumor cell, releasing the cytotoxic payload.[8]

-

Protein-Protein Conjugation: SMUMTS can be used to create stable protein-protein conjugates for a variety of research applications, such as in immunoassays or to study protein-protein interactions.[9]

-

Surface Immobilization: Molecules can be conjugated to surfaces that have been functionalized with either amine or sulfhydryl groups for applications in biosensors and other diagnostic devices.

Safety and Handling

As a laboratory chemical, proper safety precautions should be taken when handling SMUMTS.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound stands as a versatile and powerful tool in the bioconjugation scientist's arsenal. Its heterobifunctional nature, coupled with a long spacer arm and the option for reversible disulfide linkage, provides a high degree of control and flexibility in the design of complex biomolecular conjugates. As the field of targeted therapeutics and advanced diagnostics continues to evolve, the demand for well-defined and stable molecular architectures will undoubtedly grow. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to harness the full potential of SMUMTS, paving the way for the next generation of innovative bioconjugates.

References

-

Pharmaffiliates. This compound. [Link]

-

Huang, R. Y.-C., & Chen, G. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850–855. [Link]

-

Dennler, P., Chiotellis, A., Fischer, E., & Schibli, R. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Chimia, 68(11), 779–783. [Link]

-

Cole-Parmer. Material Safety Data Sheet - N-Benzyloxycarbonyloxy-Succinimide, 98%. [Link]

-

Regulations.gov. SAFETY DATA SHEET CROSSLINKER. [Link]

-

SYNthesis med chem. Antibody Drug Conjugates. [Link]

-

Massa, S., Xavier, C., & Devoogdt, N. (2016). Emerging site-specific bioconjugation strategies for radioimmunotracer development. Expert Opinion on Drug Delivery, 13(8), 1117–1129. [Link]

-

Miller, M. J., & Vierstra, R. D. (2016). Purification of SUMO Conjugates from Arabidopsis for Mass Spectrometry Analysis. Methods in Molecular Biology, 1450, 235–248. [Link]

-

Rogers, R. S., & Hsieh-Wilson, L. C. (2015). Cross-linking immunoprecipitation-MS (xIP-MS): Topological Analysis of Chromatin-associated Protein Complexes Using Single Affinity Purification. Molecular & Cellular Proteomics, 14(3), 747–757. [Link]

-

Single Use Support. Bioconjugates: Examples & Applications. [Link]

-

Nortcliffe, C. (2022, July 13). The use of mass spectrometry to aid ADC development. YouTube. [Link]

-

Yao, H., Jiang, F., Lu, A., & Zhang, G. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). International Journal of Molecular Sciences, 17(2), 203. [Link]

-

MtoZ Biolabs. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. [Link]

-

News-Medical.Net. (2022, January 12). Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry. [Link]

-

Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. (2022, October 9). YouTube. [Link]

-

Colas, O., Guillarme, D., & Beck, A. (2019). State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis. Pharmaceuticals, 12(1), 23. [Link]

-

Crosslinking and Limited Proteolysis: Structural Mass Spectometry. (2019, December 9). YouTube. [Link]

-

St. Amant, A. H., & VanBrunt, M. P. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 20(14), 1236–1256. [Link]

-

Bio-Synthesis Inc. (2015, July 20). Types of Bioconjugate Chemistry for Molecular Engineering. [Link]

-

Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 530–540. [Link]

-

MP Biomedicals. 289218 this compound CAS: 887407-54-7. [Link]

Sources

- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. medkoo.com [medkoo.com]

- 5. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]

- 6. mdpi.com [mdpi.com]

- 7. State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis [mdpi.com]

- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. susupport.com [susupport.com]

A Technical Guide to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate: Structure, Mechanism, and Application in Bioconjugation

Abstract

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-SE) is a heterobifunctional crosslinking reagent integral to modern bioconjugation strategies, particularly in drug development, proteomics, and diagnostics. Its unique architecture, featuring a terminal N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group connected by an undecyl spacer, allows for the sequential and specific covalent linkage of biomolecules. This guide provides an in-depth exploration of the chemical structure of MTS-SE, elucidates the mechanisms of its amine- and thiol-reactive functionalities, presents field-proven protocols for its application, and discusses methods for the characterization of the resulting conjugates.

Introduction: The Power of Heterobifunctional Crosslinking

The precise covalent linkage of biomolecules is a cornerstone of numerous scientific disciplines. Heterobifunctional crosslinkers, such as MTS-SE, are powerful tools that enable the controlled conjugation of two different molecular entities, often proteins, peptides, or nucleic acids.[1] The strategic advantage of MTS-SE lies in its two distinct reactive groups, which target different functional moieties—primary amines and sulfhydryls (thiols)—allowing for directed and efficient coupling.[1] This specificity is crucial in applications like the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody, or in the immobilization of proteins onto surfaces for biosensor development.[2][3][4] The undecyl (C11) hydrocarbon spacer provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

Chemical Structure and Properties

This compound is characterized by three key components: the NHS ester, the MTS group, and the C11 aliphatic spacer.

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[5][6]

-

Methanethiosulfonate (MTS) Group: This group exhibits high specificity for sulfhydryl groups, found in cysteine residues.[7][8]

-

Undecyl Spacer: This 11-carbon chain provides a flexible and hydrophobic linker between the two reactive ends.

| Property | Value | Source |

| Chemical Formula | C17H29NO6S2 | [1] |

| Molecular Weight | 407.55 g/mol | [1] |

| CAS Number | 887407-54-7 | [1] |

The structure of MTS-SE is depicted in the diagram below.

Caption: Chemical structure of this compound.

Reaction Mechanisms: A Tale of Two Chemistries

The utility of MTS-SE stems from the orthogonal reactivity of its two terminal groups. This allows for a two-step conjugation process, minimizing the formation of undesirable homodimers.

The NHS Ester: Targeting Primary Amines

The reaction of the NHS ester with a primary amine is a classic example of nucleophilic acyl substitution.[9] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[10]

Caption: Reaction of an NHS Ester with a primary amine.

Causality Behind Experimental Choices: The efficiency of this reaction is highly dependent on pH.[6][9]

-

Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction.[9]

-

Optimal pH (7.2-8.5): A sufficient concentration of unprotonated primary amines is available for efficient reaction, while the rate of hydrolysis of the NHS ester remains manageable.[5][6]

-

High pH (>9): While the aminolysis rate increases, the competing hydrolysis of the NHS ester becomes significantly faster, reducing the overall conjugation efficiency.[5][9]

The half-life of an NHS ester is a critical parameter to consider, as it is inversely proportional to the pH. For example, the half-life of a typical NHS ester is 4-5 hours at pH 7.0 and 0°C, but drops to just 10 minutes at pH 8.6 and 4°C.[5] Therefore, reactions are often performed at a compromise pH of around 7.5-8.0, balancing amine reactivity with ester stability.

The Methanethiosulfonate Group: Specificity for Thiols

The MTS group reacts specifically and rapidly with free sulfhydryl groups to form a disulfide bond.[7] This reaction proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on the thiol sulfur of the MTS reagent. The methanethiosulfonate anion is released as a leaving group.

Caption: Reaction of a methanethiosulfonate group with a thiol.

Trustworthiness of the Protocol: One of the key advantages of MTS chemistry is its high specificity for thiols under mild conditions.[7] Unlike other thiol-reactive reagents like maleimides or iodoacetamides, MTS reagents show minimal cross-reactivity with other amino acid side chains.[7] Furthermore, the resulting disulfide bond is reversible upon treatment with reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, which can be advantageous for certain applications.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for a two-step conjugation using MTS-SE. Optimization may be required depending on the specific biomolecules involved.

Step 1: Reaction of MTS-SE with a Primary Amine-Containing Molecule (e.g., Protein A)

Objective: To attach the MTS-SE linker to Protein A via its primary amines.

Materials:

-

Protein A in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

MTS-SE

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Prepare Protein A Solution: Dissolve Protein A in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Prepare MTS-SE Stock Solution: Immediately before use, dissolve MTS-SE in anhydrous DMF or DMSO to a concentration of 10-50 mM. MTS reagents are susceptible to hydrolysis and should be handled in a dry environment.[7]

-

Reaction: Add a 10- to 20-fold molar excess of the MTS-SE stock solution to the Protein A solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. Longer incubation times at lower temperatures can help to minimize hydrolysis of the NHS ester.[9]

-

Purification: Remove excess, unreacted MTS-SE and the NHS byproduct using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

Step 2: Reaction of MTS-Activated Protein A with a Thiol-Containing Molecule (e.g., Protein B)

Objective: To conjugate the MTS-activated Protein A to Protein B via its free sulfhydryl group.

Materials:

-

MTS-activated Protein A (from Step 1)

-

Protein B with a free sulfhydryl group

-

Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

-

Prepare Protein B Solution: Dissolve Protein B in the reaction buffer. If Protein B has intramolecular disulfide bonds that need to be reduced to generate a free thiol, pre-treat with a mild reducing agent like TCEP and subsequently remove the reducing agent.

-

Reaction: Mix the MTS-activated Protein A with Protein B in a 1:1 to 5:1 molar ratio.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any remaining MTS groups.

-

Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to separate the desired conjugate from unreacted proteins and byproducts.

Characterization of Conjugates

Thorough characterization is essential to confirm successful conjugation and to determine the properties of the final product.[11]

| Technique | Information Provided |

| SDS-PAGE | Estimation of molecular weight and assessment of conjugation efficiency and purity. |

| Size-Exclusion Chromatography (SEC) | Separation of conjugate from unreacted components and determination of aggregation state.[12] |

| Mass Spectrometry (MS) | Precise determination of the molecular weight of the conjugate, allowing for calculation of the drug-to-antibody ratio (DAR) or labeling stoichiometry.[11][13] Tandem MS (MS/MS) can be used to identify the specific sites of modification.[13] |

| UV-Vis Spectroscopy | Quantification of protein concentration and, if a chromophoric molecule is conjugated, determination of the degree of labeling. |

| Multi-Angle Light Scattering (MALS) | When coupled with SEC, MALS can provide the absolute molar mass of the conjugate and its components.[12][14] |

Conclusion

This compound is a versatile and powerful tool for the targeted covalent linkage of biomolecules. A thorough understanding of its structure and the distinct mechanisms of its amine- and thiol-reactive functionalities is paramount for designing and executing successful bioconjugation strategies. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of MTS-SE in their respective fields.

References

-

Uptima. (n.d.). MTS reagents. Retrieved from [Link]

- Dimova, T., & Tchorbanov, A. (2025). Does S-Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins?. International Journal of Molecular Sciences, 26(15), 1-13.

- Liebler, D. C. (2009). Introduction to Proteomics: Tools for the New Biology. Humana Press.

-

FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]

-

Dimova, T., & Tchorbanov, A. (2025). Does S-Methyl Methanethiosulfonate Trap the Thiol-Disulfide State of Proteins?. PubMed. Retrieved from [Link]

- Lu, D., et al. (2016). Linker technologies for antibody-drug conjugates. Journal of Controlled Release, 240, 1-16.

- Zillman, M., et al. (2013). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC)

-

Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

- Knight, J. R. (2019).

- Manza, L. L., et al. (2017). A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry. PLoS ONE, 12(7), e0175967.

- Tsvetkov, Y., et al. (2001). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences, 98(17), 9629-9634.

-

NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

- Li, H., et al. (2019). Verification of sortase for protein conjugation by single-molecule force spectroscopy and molecular dynamics simulations.

- Paulsen, C. E., & Carroll, K. S. (2010). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Journal of the American Chemical Society, 132(18), 6211-6220.

- De La Torre, P., & Albericio, F. (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Molecules, 30(19), 1-25.

- Zhu, Z., et al. (2011). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Bioorganic & Medicinal Chemistry Letters, 21(19), 5863-5866.

-

Manza, L. L., et al. (2017). A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry. PubMed Central. Retrieved from [Link]

-

Wyatt Technology. (2018, September 4). Characterizing Protein-Nucleic Acid Interactions by Light Scattering [Video]. YouTube. [Link]

-

PubChem. (n.d.). S-Methyl methanethiosulfonate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Linker technologies for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. njbio.com [njbio.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. ttuhsc.edu [ttuhsc.edu]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 12. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (SMUMTS)

Introduction: The Role of SMUMTS in Modern Bioconjugation

This compound (SMUMTS) is a heterobifunctional crosslinking agent of significant interest to researchers in drug development, diagnostics, and materials science.[1] Its molecular architecture is purposefully designed for sequential or orthogonal conjugation strategies. It features an N-hydroxysuccinimide (NHS) ester, a reactive group that readily forms stable amide bonds with primary amines, and a methanethiosulfonate (MTS) group, which specifically targets sulfhydryl groups (thiols) to form disulfide bonds.[1][2] The two reactive moieties are separated by a flexible 11-carbon alkyl spacer, which provides spatial separation between conjugated molecules.

The efficacy of SMUMTS in any application—be it creating antibody-drug conjugates (ADCs), immobilizing proteins on biosensor surfaces, or developing targeted drug delivery systems—is fundamentally dependent on its chemical integrity.[3][4] However, the very reactivity that makes the NHS ester and MTS groups so useful also renders them susceptible to degradation, primarily through hydrolysis.[5][6] An incomplete understanding of the solubility and stability of SMUMTS can lead to failed conjugations, low yields, and irreproducible results.

This guide provides a comprehensive technical overview of the critical solubility and stability characteristics of SMUMTS. We will delve into the causality behind experimental choices, present field-proven protocols for assessing these properties, and offer best practices for handling and storage to ensure maximal reactivity and successful outcomes in your research.

Chemical Structure and Core Properties

Understanding the structure of SMUMTS is the first step in predicting its behavior. The molecule's distinct regions—a polar, hydrolytically sensitive NHS ester head, a long, nonpolar hydrocarbon chain, and a reactive, polar MTS tail—give it an amphiphilic character that dictates its solubility and handling requirements.

Caption: Core functional components of the SMUMTS molecule.

Table 1: Physicochemical Properties of SMUMTS

| Property | Value | Reference |

| Alternate Names | MTS-12-NHS; N-Succinimidyloxycarboxyundecyl methanethiosulfonate | [7] |

| CAS Number | 887407-54-7 | [1] |

| Molecular Formula | C₁₇H₂₉NO₆S₂ | [1] |

| Molecular Weight | 407.55 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 74-76°C | [8] |

Part I: The Solubility Profile of SMUMTS

The rule of "like dissolves like" is the guiding principle for understanding SMUMTS solubility.[9][10] The long, nonpolar alkyl chain dominates its character, making it largely insoluble in aqueous solutions but readily soluble in various organic solvents.

Solvent Selection and Rationale

Organic Solvents: Due to its hydrophobic nature, SMUMTS exhibits good solubility in polar aprotic organic solvents.[8] The most common and recommended solvents for preparing stock solutions are anhydrous (or molecular biology grade) Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[11][12] The term "anhydrous" is critical; water is a reactant in the degradation of the NHS ester. Using solvents with low water content is the first line of defense against premature hydrolysis and loss of reactivity.[11]

Aqueous Solutions: SMUMTS is poorly soluble in aqueous buffers.[11][13] Direct addition of the solid reagent to a buffer will result in poor dissolution and suspension of particles, leading to inaccurate concentration and low reaction efficiency. The standard and required procedure is to first dissolve SMUMTS in a minimal volume of a compatible, anhydrous organic solvent (like DMSO) to create a concentrated stock solution. This stock solution is then added dropwise to the larger volume of aqueous reaction buffer while vortexing to facilitate dispersion and minimize precipitation.

Table 2: Solubility Summary for SMUMTS

| Solvent | Solubility | Rationale & Expert Insight |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended. Use anhydrous grade to prepare concentrated stock solutions. Minimizes hydrolysis.[8] |

| Dimethylformamide (DMF) | Soluble | Recommended. Use high-quality, dimethylamine-free DMF, as dimethylamine will react with the NHS ester.[14] |

| Chloroform | Soluble | Good solubility, but less common for bioconjugation due to immiscibility with aqueous buffers and safety concerns.[8] |

| Aqueous Buffers (e.g., PBS) | Insoluble | The long alkyl chain confers high hydrophobicity. Direct dissolution is not feasible.[11][13] |

Experimental Protocol 1: Practical Determination of Solubility

This protocol provides a systematic approach to verify the solubility of SMUMTS or similar compounds in a new solvent system, based on established methodologies.[15]

Caption: Workflow for assessing the solubility of SMUMTS.

Methodology:

-

Preparation: Weigh 1-2 mg of SMUMTS into a clear glass or polypropylene vial.

-

Initial Solubilization: Add a small, precise volume of the test solvent (e.g., 100 µL of anhydrous DMSO) to achieve a high target concentration (e.g., 10-20 mg/mL).

-

Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes at room temperature.[15]

-

Visual Inspection: Observe the solution against a dark background. A fully dissolved compound will yield a clear solution with no visible particles, cloudiness, or precipitate.[15]

-

Sonication (Optional): If particles remain, place the vial in a water bath sonicator for up to 5 minutes to break up aggregates.[15] Re-inspect visually.

-

Warming (Optional): If the compound is still not dissolved, warm the solution to 37°C for 15-30 minutes.[15] Some compounds have higher solubility at elevated temperatures. Re-inspect visually after cooling to room temperature.

Part II: The Stability Profile of SMUMTS

The stability of SMUMTS is a dynamic property, critically dependent on its environment. Both reactive ends of the molecule can degrade, but the NHS ester is overwhelmingly the more sensitive moiety, with its stability being profoundly influenced by pH, temperature, and moisture.

Mechanism of Degradation: NHS Ester Hydrolysis

The primary degradation pathway for SMUMTS in aqueous media is the hydrolysis of the NHS ester.[5] This reaction involves a nucleophilic attack on the ester's carbonyl carbon by water or, more rapidly, by a hydroxide ion. This irreversible reaction cleaves the ester bond, yielding an inactive undecyl-MTS carboxylic acid and releasing N-hydroxysuccinimide (NHS) as a byproduct.[16]

Caption: The primary hydrolytic degradation pathway for SMUMTS.

Critical Factors Influencing Stability

-

pH: This is the most dominant factor governing SMUMTS stability in aqueous solutions. The rate of NHS ester hydrolysis is dramatically accelerated at higher pH values.[17][18] While the reaction with primary amines is also favored at alkaline pH (typically pH 7-9), this creates a direct competition between the desired aminolysis (conjugation) and the undesired hydrolysis.[11][16] Choosing the reaction pH is therefore a critical optimization step. At pH 7.4, the half-life of a typical NHS ester can be hours, but at pH 9.0, it can drop to less than 10 minutes.[12][18] For most applications, a pH range of 7.2-8.5 is a pragmatic compromise.[17]

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[19][20] Performing conjugation reactions at 4°C can significantly slow the rate of hydrolysis, extending the effective lifetime of the reagent in solution, albeit at the cost of a slower conjugation reaction rate. Conversely, storing aqueous solutions of SMUMTS at room temperature or higher will lead to rapid degradation.

-

Buffer Choice: The composition of the reaction buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS esters as they will compete with the target molecule for reaction, effectively quenching the crosslinker.[12] Recommended buffers include phosphate-buffered saline (PBS), bicarbonate, or borate buffers.[12][14]

-

Moisture: In its solid form and in organic stock solutions, moisture is the primary enemy. Water vapor from the air is sufficient to cause slow degradation of the solid reagent over time.[13] This underscores the importance of proper storage in a desiccated environment.

Best Practices for Storage and Handling

-

Solid Reagent: Store SMUMTS tightly sealed in a vial containing a desiccant, at -20°C, and protected from light.[6][21] Before opening, always allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent atmospheric moisture from condensing on the cold solid.[12]

-

Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO or DMF.[11] For maximum stability, aliquot the stock solution into single-use volumes in low-protein-binding tubes and store at -80°C.[21] This practice avoids repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[22]

-

Aqueous Working Solutions: Aqueous dilutions of SMUMTS are highly unstable and should be prepared immediately before use and added to the reaction mixture without delay.[14] Do not store SMUMTS in aqueous buffers.

Experimental Protocol 2: Spectrophotometric Assay for NHS Ester Hydrolysis

This method provides a rapid and accessible means to assess the stability of SMUMTS by monitoring the release of the NHS byproduct, which absorbs light at 260 nm.[5][19][21]

Caption: Workflow for the spectrophotometric hydrolysis assay.

Methodology:

-

Reagent Preparation:

-

Initiate Reaction:

-

Add an aliquot of the SMUMTS stock solution to the reaction buffer to a final concentration of approximately 0.5-1.0 mg/mL. Mix quickly.

-

-

Initial Measurement (A₀):

-

Immediately transfer the solution to a quartz cuvette.

-

Use the reaction buffer as a blank to zero the spectrophotometer at 260 nm.

-

Measure the absorbance of the SMUMTS solution. This is your initial absorbance (A₀).[21]

-

-

Kinetic Monitoring (Aₜ):

-

Incubate the solution at a controlled temperature (e.g., 25°C).

-

At regular time intervals (e.g., every 15-30 minutes), measure the absorbance at 260 nm (Aₜ).[21]

-

-

Final Measurement (A_final):

-

Calculation: The percentage of hydrolyzed SMUMTS at any given time point (t) can be calculated as:

-

% Hydrolysis = [(Aₜ - A₀) / (A_final - A₀)] * 100

-

Plotting % Hydrolysis vs. Time allows for the determination of the reagent's half-life under the tested conditions.

-

Protocol 3: HPLC-Based Stability Assessment

For the most accurate and quantitative stability data, High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique physically separates the intact SMUMTS from its hydrolysis byproducts, allowing for precise quantification of each species over time.[5]

Causality and Method Choice: Unlike the spectrophotometric assay, which can be affected by interfering substances that absorb at 260 nm, HPLC is a separative technique that provides unambiguous quantification.[19] A reverse-phase C18 column can be used to monitor the disappearance of the relatively hydrophobic SMUMTS peak, while a Hydrophilic Interaction Chromatography (HILIC) column is particularly well-suited for quantifying the appearance of the highly polar NHS byproduct.[5][13] By integrating the peak areas and comparing them to calibration standards, a precise percentage of active vs. hydrolyzed reagent can be determined.[5] This method is invaluable for rigorous quality control and in-depth stability studies.

Conclusion

This compound is a powerful tool for creating specific and stable molecular linkages. However, its utility is inextricably linked to its proper handling, which demands a thorough understanding of its solubility and stability.

The key takeaways for any researcher using SMUMTS are:

-

Solubility: Always prepare stock solutions in high-quality, anhydrous organic solvents like DMSO or DMF to prevent premature degradation. SMUMTS is not soluble in aqueous media.

-

Stability: The NHS ester is highly susceptible to hydrolysis, a process dictated primarily by pH and temperature. Minimize the reagent's exposure time in aqueous buffers, work at a pH that balances reactivity with stability (typically 7.2-8.5), and perform reactions at room temperature or below.

-

Storage: Strict adherence to cold, desiccated storage conditions for both the solid reagent and its organic stock solutions is non-negotiable for preserving its reactivity.

By internalizing these principles and employing the validation protocols described herein, researchers can ensure the integrity of their SMUMTS reagent, leading to more efficient, reliable, and reproducible outcomes in their bioconjugation endeavors.

References

- An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. (n.d.). Benchchem.

- Sulfo-NHS and NHS Esters in Protein Chemistry. (n.d.). CovaChem.

- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. (n.d.). PMC - NIH.

- How to Determine Solubility: 14 Steps (with Pictures). (n.d.). wikiHow.

- This compound. (n.d.). BOC Sciences.

- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. (n.d.). Thermo Fisher Scientific.

- A Comparative Guide to the Stability of AF647-NHS Ester Conjugates and Alternatives. (n.d.). Benchchem.

- The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. (2009). PubMed.

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). NIEHS.

- Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006). Journal of Young Investigators.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.

- Solubility Rules for Ionic Compounds. (n.d.). Sigma-Aldrich.

- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. (2023). Scholars' Mine.

- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Analytical Methods (RSC Publishing).

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). Langmuir - ACS Publications.

- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

- 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. (2023). Bioconjugate Chemistry - ACS Publications.

- MTS reagents. (n.d.). Toronto Research Chemicals.

- 289218 this compound CAS: 887407-54-7. (n.d.). biosynth.com.

- Stability of NHS esters of mPEG5k under accelerated conditions. Effects... (n.d.). ResearchGate.

- Kinetics of Hydrolysis of Succinimides. (2025). ResearchGate.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Identification of cysteines involved in the effects of methanethiosulfonate reagents on human equilibrative nucleoside transporter 1. (n.d.). PubMed.

- Kinetics of Hydrolysis of Succinimides (1976). (n.d.). SciSpace.

- Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. (n.d.). PubMed.

- Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). (2019). PubMed.

- Efficient and Selective Bioconjugation Using Surfactants. (2018). PubMed.

- Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. (2025). Request PDF.

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

- Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (2025). Request PDF - ResearchGate.

- Factors That Affect the Stability of Compounded Medications. (2022). THE PCCA BLOG.

- Structural Deformation of MTX Induced by Nanodrug Conjugation Dictate Intracellular Drug Transport and Drug Efficacy. (2021). PMC - NIH.

- Bioconjugate Therapeutics: Current Progress and Future Perspective. (2017). PMC - NIH.

- A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. (n.d.). PMC - PubMed Central.

- Studies on repository compound stability in DMSO under various conditions. (n.d.). PubMed.

Sources

- 1. scbt.com [scbt.com]

- 2. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ttuhsc.edu [ttuhsc.edu]

- 7. usbio.net [usbio.net]

- 8. labsolu.ca [labsolu.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. Solvent Miscibility Table [sigmaaldrich.com]

- 11. covachem.com [covachem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 14. lumiprobe.com [lumiprobe.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Molecules with Precision

In the intricate landscape of bioconjugation, the ability to selectively and efficiently link different biomolecules is paramount. Heterobifunctional crosslinkers have emerged as powerful tools in this endeavor, enabling the controlled formation of covalent bonds between distinct functional groups. Among these, N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (CAS: 887407-54-7) stands out as a versatile reagent for coupling amine-containing and sulfhydryl-containing molecules. Its unique architecture, featuring an N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group separated by a long undecyl spacer arm, offers researchers a strategic advantage in designing complex molecular assemblies for a wide range of applications, from fundamental protein-protein interaction studies to the development of sophisticated antibody-drug conjugates (ADCs).

This technical guide provides a comprehensive overview of this compound, delving into its core chemical principles, mechanistic actions, and practical applications. As Senior Application Scientists, we aim to equip you not only with robust protocols but also with the conceptual understanding necessary to innovate and troubleshoot your experimental designs.

Core Principles and Chemical Properties

This compound is a heterobifunctional crosslinker characterized by two distinct reactive moieties at either end of a flexible 11-carbon aliphatic chain.[1]

| Property | Value | Source |

| CAS Number | 887407-54-7 | [1] |

| Molecular Formula | C17H29NO6S2 | [1] |

| Molecular Weight | 407.55 g/mol | [1] |

| Appearance | White Solid | Pharmaffiliates |

| Solubility | Soluble in DMSO, DMF, Chloroform | |

| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere | Pharmaffiliates |

The two key functional groups that drive its utility are:

-

N-Hydroxysuccinimide (NHS) Ester: This group exhibits high reactivity towards primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins.

-

Methanethiosulfonate (MTS): This group specifically targets sulfhydryl groups (-SH), primarily found in cysteine residues, to form stable disulfide bonds.

The long undecyl spacer arm provides a significant spatial separation between the conjugated molecules, which can be advantageous in minimizing steric hindrance and preserving the native conformation and function of the biomolecules.

Mechanism of Action: A Two-Step Conjugation Strategy

The distinct reactivity of the NHS ester and MTS groups allows for a controlled, two-step conjugation process. This sequential approach is a cornerstone of its utility, as it prevents the formation of unwanted homodimers and allows for the purification of the intermediate conjugate.

Step 1: Amine Acylation via the NHS Ester

The initial step involves the reaction of the NHS ester with a primary amine on the first biomolecule (Molecule A). This is a nucleophilic acyl substitution reaction where the unprotonated amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Caption: NHS ester reaction with a primary amine.

The efficiency of this reaction is highly pH-dependent. Optimal conditions are typically in the range of pH 7.2-8.5. At lower pH, the primary amines are protonated and thus less nucleophilic, slowing the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired aminolysis reaction.

Step 2: Disulfide Bond Formation via the MTS Group

Following the reaction with Molecule A and subsequent purification to remove excess crosslinker, the MTS-activated intermediate is introduced to the second biomolecule (Molecule B), which contains a free sulfhydryl group. The MTS group reacts with the sulfhydryl via a thiol-disulfide exchange mechanism, forming a stable disulfide bond and releasing methanesulfinic acid.

Sources

An In-Depth Technical Guide to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

This guide provides a comprehensive overview of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (MTS-11-NHS), a heterobifunctional crosslinking agent. It is intended for researchers, scientists, and professionals in drug development who are leveraging bioconjugation techniques for advanced therapeutic and diagnostic applications.

Core Compound Characteristics

This compound is a valuable tool in bioconjugation, enabling the covalent linkage of molecules.[1] Its heterobifunctional nature allows for sequential reactions with different functional groups, providing a high degree of control in the synthesis of complex biomolecular architectures.[2]

Physicochemical Properties

A clear understanding of the fundamental properties of MTS-11-NHS is critical for its effective application. The following table summarizes its key molecular and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₉NO₆S₂ | [2][3][4][5] |

| Molecular Weight | 407.55 g/mol | [2][3][5] |

| CAS Number | 887407-54-7 | [2][4] |

| Melting Point | 74-76°C | [3] |

| Appearance | White to off-white solid | |

| Purity | ≥95% (typically) |

Structural and Functional Anatomy

The efficacy of MTS-11-NHS as a crosslinker stems from its distinct structural components:

-

N-hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary and secondary amines, such as the side chain of lysine residues in proteins, forming stable amide bonds.

-

Methanethiosulfonate (MTS): The MTS group exhibits specific reactivity towards sulfhydryl (thiol) groups, found in cysteine residues, resulting in the formation of a disulfide bond.

-

Undecyl (C11) Spacer Arm: The 11-carbon aliphatic chain provides a long, flexible linker between the two reactive ends. This extended spacer minimizes steric hindrance and allows for effective interaction between the conjugated molecules.

The strategic separation of these reactive moieties allows for a two-step conjugation strategy, which is fundamental to creating well-defined bioconjugates.

Reaction Mechanism and Experimental Rationale

The core utility of MTS-11-NHS lies in its ability to bridge amine-containing and thiol-containing molecules. The process is a sequential, two-step reaction that leverages the differential reactivity of the NHS ester and the MTS group.

Step 1: Amine Acylation

The initial step involves the reaction of the NHS ester with a primary or secondary amine on the first target molecule (e.g., a protein, peptide, or amine-modified surface). This reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester. The N-hydroxysuccinimide is released as a leaving group, forming a stable amide bond.

Causality: The choice of a slightly alkaline pH (typically 7.2-8.5) is crucial. At this pH, a significant portion of the primary amines exist in their deprotonated, nucleophilic state, facilitating the reaction. Conversely, at acidic pH, the amines are protonated and non-nucleophilic, effectively halting the reaction.

Step 2: Disulfide Bond Formation

Following the acylation of the first molecule and purification to remove unreacted crosslinker, the second, thiol-containing molecule is introduced. The MTS group of the now-modified first molecule reacts with the sulfhydryl group of the second molecule. This reaction involves a nucleophilic attack of the thiolate anion on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond and the release of methanesulfinic acid.

Causality: This reaction is most efficient at a pH range of 6.5-7.5. This pH range represents a compromise: it is high enough to deprotonate a sufficient amount of the thiol to its reactive thiolate form, yet low enough to minimize the competing hydrolysis of the NHS ester (if any remains) and potential side reactions.

Visualization of the Reaction Workflow

The following diagram illustrates the sequential nature of the bioconjugation process using MTS-11-NHS.

Sources

A Senior Application Scientist's Guide to Sulfhydryl-Reactive Crosslinkers in Biochemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Utility of the Sulfhydryl Group

In the vast landscape of protein bioconjugation, the sulfhydryl group (–SH) of cysteine residues stands out as a prime target for precise chemical modification. Its relatively low abundance in proteins compared to amine groups (lysine) and its high nucleophilicity at physiological pH make it an ideal handle for site-specific labeling, crosslinking, and modification. Sulfhydryl-reactive crosslinkers are bifunctional reagents designed to exploit this unique reactivity, enabling researchers to covalently link molecules, probe protein structures, and build complex biomolecular architectures like Antibody-Drug Conjugates (ADCs).

This guide provides an in-depth exploration of the core chemistries, strategic applications, and critical methodologies involving sulfhydryl-reactive crosslinkers, grounded in both chemical principles and field-proven insights.

Part 1: The Chemistries of Sulfhydryl-Reactive Crosslinkers

Understanding the mechanism of action is paramount to selecting the appropriate crosslinker and optimizing reaction conditions. The three most prevalent classes of sulfhydryl-reactive groups are maleimides, haloacetyls, and pyridyldithiols.

Maleimides: The Workhorse of Cysteine Conjugation

The maleimide group is arguably the most widely used sulfhydryl-reactive functionality. Its reliability and high specificity under mild conditions have made it a staple in bioconjugation.

-

Mechanism of Action: The reaction proceeds via a Michael addition, where the thiol acts as a nucleophile, attacking one of the double-bonded carbons of the maleimide ring. This forms a stable, non-reversible thioether bond.[1][2]

-